酢酸イットリウム

概要

説明

Yttrium Acetate is a chemical compound with the formula C6H9O6Y . It is used in various applications including lasers, superconductors, medical lasers, and biomedical implants . It is particularly useful in the synthesis of yttrium compounds including yttrium oxides and yttrium fluorides due to its solubility and low thermal decomposition temperature .

Synthesis Analysis

Yttrium Acetate can be synthesized using deionized water, ethylene glycol, and glycerol as solvents . Another method involves converting yttrium oxide into yttrium acetate crystal . The process involves pumping analytically-pure glacial acetic acid and deionized water into a reaction kettle, uniformly stirring and heating until the mixture is boiled .Molecular Structure Analysis

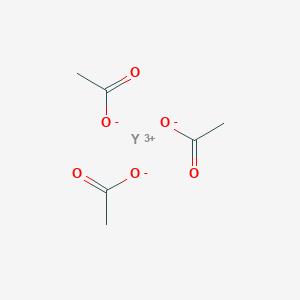

The molecular formula of Yttrium Acetate is C6H9O6Y . The average mass is 266.038 Da and the monoisotopic mass is 265.945770 Da .Chemical Reactions Analysis

Yttrium Acetate is a common reactant in the synthesis of yttrium compounds including yttrium oxides and yttrium fluorides . It is also used in the synthesis of yttria powder .科学的研究の応用

高純度化合物製造

酢酸イットリウムは、超高純度化合物の製造のための優れた前駆体として役立ちます。 その特性により、不純物が最小限の材料の作成が可能になり、これはさまざまなハイテク製造プロセスにおいて重要です .

触媒

この化合物は、酸素に対する高い熱力学的親和性のために触媒に使用されます。 これは、酸素レベルを制御することが重要な反応において価値のあるものになります .

ナノスケール材料

酢酸イットリウムは、フッ化ナトリウムイットリウム (NaYF4) などのナノ粒子を含むナノスケール材料の合成に役立ち、医療画像処理や材料科学などのさまざまな分野で応用されています .

セラミックスとるつぼ

高い熱安定性のために、酢酸イットリウムはセラミックス、特に溶融反応性金属を保持するるつぼに使用されます。 このアプリケーションは、イットリウムが劣化することなく極端な温度に耐える能力を利用したものです .

蛍光体とディスプレイ

電子機器業界では、酢酸イットリウムは蛍光体とコンピューターディスプレイに使用されています。 その発光特性は、画面の明るさと色の正確性を向上させます .

自動車燃料センサー

自動車業界では、酢酸イットリウムは燃料センサーに使用され、酸素レベルの変化に対する感度により、燃料消費量の監視と最適化に役立ちます .

分析化学

分析化学では、酢酸イットリウムは、その溶解性と低い熱分解温度のために、焼成前の水熱反応や共沈処理に適しています .

生体医用アプリケーション

酢酸イットリウムから誘導された酸化イットリウムナノ粒子は、その熱安定性と化学的信頼性のために、抗菌処理や光線力学療法などの生体医用アプリケーションに有望です .

作用機序

Target of Action

Yttrium acetate, a compound of the rare earth element yttrium, primarily targets calcium-dependent processes in vertebrate myocardium . It also finds use in medical imaging and therapy, particularly in the form of its isotopes, such as 90Y complexes for radiopharmaceuticals .

Mode of Action

Yttrium acetate interacts with its targets by substituting calcium ions in biological systems. It has been found to decrease the rate of heart contractions and stimulate ion transport in rat heart mitochondria . Yttrium acetate induces inhibition of energy-dependent Ca2+ transport into mitochondria, which results in a marked decrease of their swelling .

Biochemical Pathways

The action of yttrium acetate affects the calcium-dependent biochemical pathways in the myocardium. It inhibits the potential-modulated Ca2±channels of pacemaker and contractile cardiomyocytes (CM), and also affects the Ca2±carrier in the inner mitochondrial membrane (IMM) . The data confirming that Y3+ activates energy-dependent K+ transport catalyzed by mitochondrial uniporter and blocks Ca2±channels in the mitochondrial membrane are important for understanding the mechanisms of the Y3+ action on vertebrates and human CM .

Pharmacokinetics

The pharmacokinetics of yttrium, particularly in the form of its isotopes, has been studied extensively. For instance, the radioactive properties of 177Lu and 90Y, including their plasma and whole-body clearance kinetics, are similar . The terminal half-life is approximately 44 hours for both isotopes . The liver, bone, and spleen are the primary organs where yttrium is distributed .

Result of Action

The action of yttrium acetate results in molecular and cellular effects, particularly in the myocardium. It decreases the rate of heart contractions and stimulates ion transport in rat heart mitochondria . It also inhibits energy-dependent Ca2+ transport into mitochondria, affecting their swelling .

Action Environment

The action, efficacy, and stability of yttrium acetate can be influenced by environmental factors. For instance, the solubility of yttrium acetate in water and mineral acids, as well as in solutions that complex with the Y3+ cations, can affect its action . Moreover, the temperature can influence the reaction of yttrium acetate, particularly in the synthesis of sodium yttrium fluoride (NaYF4) nanoparticles .

Safety and Hazards

Yttrium Acetate may cause skin and eye irritation . Inhalation of dust or particulates may irritate the respiratory tract . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

将来の方向性

Yttrium, including Yttrium Acetate, has potential future applications in medical imaging and therapy . The naturally abundant isotope 89 Y is proving to be suitable for nuclear magnetic resonance investigations, where initial reports in the emerging field of hyperpolarized magnetic resonance imaging (MRI) are promising .

生化学分析

Biochemical Properties

Yttrium acetate can interact with various biomolecules. Due to its chemical similarities, yttrium acts like a lanthanide in respect to its toxicological behavior

Cellular Effects

Yttrium acetate can have various effects on cells. For instance, studies have shown that yttrium chloride, a related compound, can cause acute hepatic injury and a transient increase of plasma calcium

Temporal Effects in Laboratory Settings

In laboratory settings, yttrium acetate’s effects can change over time. For example, studies on yttrium chloride have shown that it is taken up by phagocytic cells in the liver and spleen, and the elimination half-time of liver yttrium was 144 days .

Dosage Effects in Animal Models

The effects of yttrium acetate in animal models can vary with dosage. While specific studies on yttrium acetate are limited, related compounds have shown dose-dependent effects .

Transport and Distribution

Yttrium acetate can be transported and distributed within cells and tissues. Studies on yttrium chloride have shown that it is taken up by phagocytic cells in the liver and spleen .

Subcellular Localization

Studies on yttrium chloride have shown that it is taken up by phagocytic cells in the liver and spleen .

特性

| { "Design of the Synthesis Pathway": "Yttrium acetate can be synthesized by a simple reaction between yttrium oxide and acetic acid.", "Starting Materials": [ "Yttrium oxide (Y2O3)", "Acetic acid (CH3COOH)", "Deionized water (H2O)" ], "Reaction": [ "Dissolve 10 grams of yttrium oxide in 100 mL of deionized water", "Add 20 mL of acetic acid to the yttrium oxide solution", "Heat the mixture at 80°C for 2 hours with continuous stirring", "Cool the solution to room temperature and filter the precipitated yttrium acetate", "Wash the precipitate with deionized water and dry it in an oven at 100°C for 2 hours", "Yttrium acetate is obtained as a white powder" ] } | |

CAS番号 |

23363-14-6 |

分子式 |

C6H12O6Y |

分子量 |

269.06 g/mol |

IUPAC名 |

acetic acid;yttrium |

InChI |

InChI=1S/3C2H4O2.Y/c3*1-2(3)4;/h3*1H3,(H,3,4); |

InChIキー |

NRCXXAZNACNPRH-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Y+3] |

正規SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Y] |

その他のCAS番号 |

23363-14-6 |

物理的記述 |

Pellets or Large Crystals Nonahydrate: Colorless solid; [Hawley] Hydrate: White crystals; [MSDSonline] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

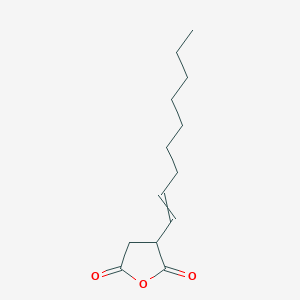

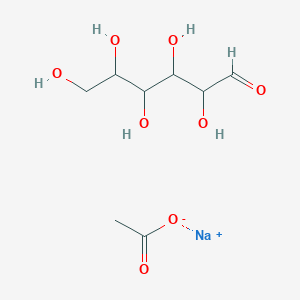

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)